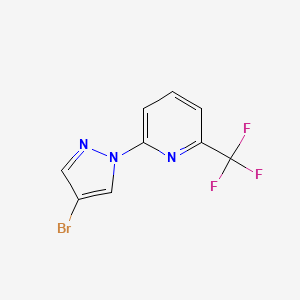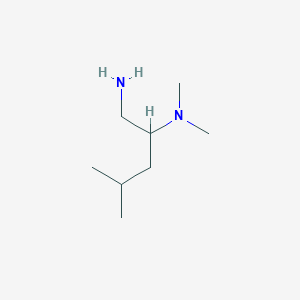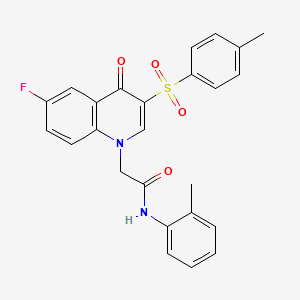
1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone is a chemical compound with the molecular formula C6H3Cl3OS . It is a solid substance that is used for research purposes .
Synthesis Analysis
The synthesis of compounds similar to 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone, such as 2-chloro-1-(2,5-dichlorothien-3-yl)ethanone, involves various chemical reactions . For instance, Friedel–Crafts acylation of thiophenes with a dicarboxylic dichloride is a direct route to the di(thien-3-yl) diketones .Molecular Structure Analysis
The molecular structure of 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone is characterized by a thiophene ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Chemical Reactions Analysis
Thiophene, a key component of 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone, undergoes various types of reactions. These include electrophilic, nucleophilic, and radical reactions leading to substitution on the thiophene ring .Physical And Chemical Properties Analysis
1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.Mecanismo De Acción
Target of Action
The primary target of 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone is GSK-3β , a protein kinase involved in numerous cellular processes such as glycogen metabolism, cell signaling, and cell cycle regulation . The compound has been shown to inhibit GSK-3β with an IC50 value of 5 µM .
Mode of Action
1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone interacts with its target, GSK-3β, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal functioning of the enzyme, leading to changes in the cellular processes it regulates.
Biochemical Pathways
The inhibition of GSK-3β affects several biochemical pathways. GSK-3β is involved in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation. By inhibiting GSK-3β, 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone can potentially influence these cellular processes .
Pharmacokinetics
Its solid physical state and room temperature storage suggest it may have good stability
Result of Action
The molecular and cellular effects of 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone’s action are largely dependent on the specific cellular context. Given its inhibition of GSK-3β, it could potentially influence cell proliferation and differentiation, among other processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target
Propiedades
IUPAC Name |
1-(2,5-dichlorothiophen-3-yl)-2-hydroxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2S/c7-5-1-3(4(10)2-9)6(8)11-5/h1,9H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWAUNIKFDBTAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)CO)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-fluorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2853545.png)
![2-(6-chloro-2-pyridinyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2853546.png)
![(2Z)-2-(3,4,5-Trimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B2853547.png)



![N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/no-structure.png)

![1-(2-Fluorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2853558.png)
![7-Chloro-5-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2853559.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2853564.png)
![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2853565.png)

